

(R)-VT104 Target Engagement Studies: A Technical Guide

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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B10823716

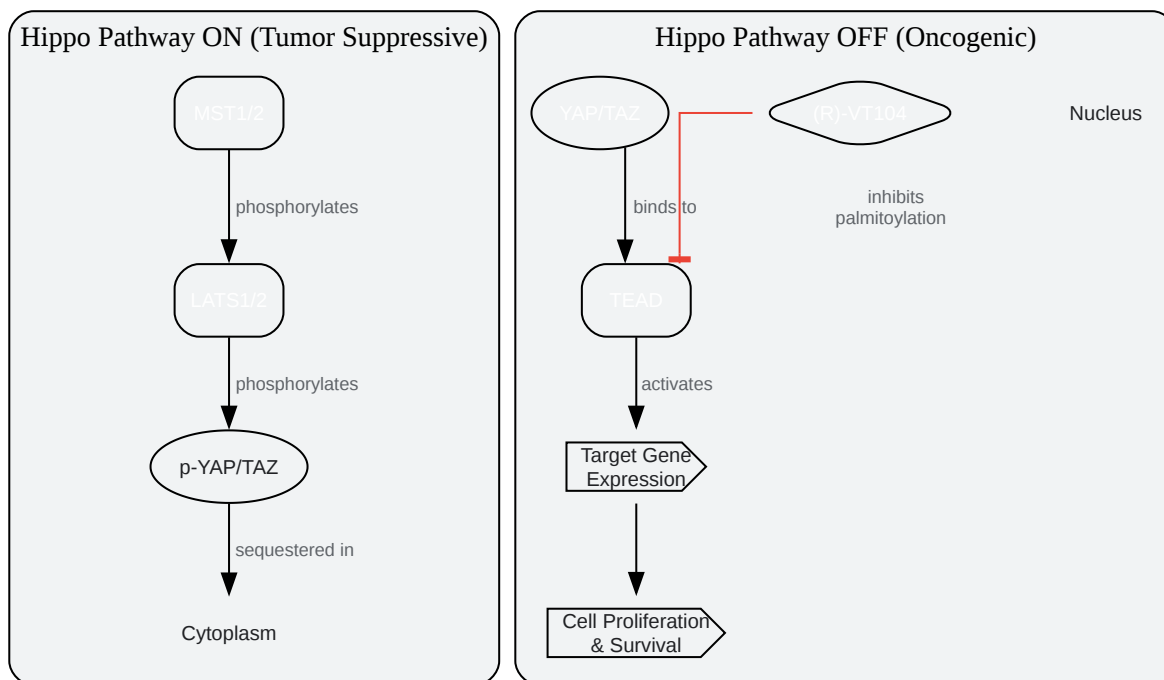
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(R)-VT104 is a potent, selective, and orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It represents a promising therapeutic agent for cancers driven by the Hippo-YAP/TAZ signaling pathway, particularly those with mutations in the NF2 gene, such as malignant mesothelioma. This technical guide provides an in-depth overview of the target engagement studies for **(R)-VT104**, designed for researchers, scientists, and drug development professionals.

Mechanism of Action: Disrupting the YAP/TAZ-TEAD Interaction

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation often leads to uncontrolled cell proliferation and cancer. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of genes that promote cell growth, proliferation, and survival.

A key post-translational modification required for the interaction between YAP/TAZ and TEAD is the auto-palmitoylation of TEAD proteins. **(R)-VT104** exerts its inhibitory effect by binding to the central lipid pocket of TEAD, thereby blocking this auto-palmitoylation process. This prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent inhibition of tumor growth.^{[1][2][3]}



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Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of **(R)-VT104**.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of **(R)-VT104**.

Table 1: Biochemical and Cellular Potency of **(R)-VT104**

Assay Type	Target	Value	Reference
YAP Reporter Assay	YAP/TAZ-TEAD	IC50: 10.4 nM	[4]
Thermal Shift Assay (TSA)	TEAD1	ΔT_m : 8.6 °C	[1]

Table 2: Anti-proliferative Activity of **(R)-VT104** in Mesothelioma Cell Lines

Cell Line	NF2 Status	GI50 (nM)	Reference
NCI-H226	Deficient	16	[1]
NCI-H2373	Mutant	26	[1]
NCI-H2052	Deficient	33	[1]
ACC-MESO-1	-	20	[1]
ZL34	-	46	[1]
SDM103T2	-	60	[1]
JU77	-	70	[1]
Mero-48a	-	98	[1]
Mero-95	-	303	[1]
ZL55	-	101	[1]
Mero-82	-	243	[1]
ONE58	-	135	[1]
Mero-14	-	124	[1]
Mero-83	-	214	[1]
Mero-41	-	984	[1]
SPC111	-	1945	[1]
ACC-MESO-4	-	1098	[1]
SPC212	Wild-type	>3000	[1]
NO36	Wild-type	>3000	[1]
Mero-84	Wild-type	>3000	[1]
Mero-25	Wild-type	>3000	[1]
NCI-H28	Wild-type	>3000	[1]
NCI-H2452	Wild-type	>3000	[1]

MSTO-211H	Wild-type	>3000	[1]
HMMME	Wild-type	>3000	[1]

Table 3: In Vivo Efficacy of **(R)-VT104** in NCI-H226 Xenograft Model

Dose (mg/kg, p.o.)	Dosing Schedule	Tumor Growth Inhibition (%)	Effect on Body Weight	Reference
1	Once daily	87.12	No effect	[5]
3	Once daily	102.49	No effect	[5]
10	Once daily	103.67	Stopped gaining weight	[5]

Table 4: Pharmacokinetic Properties of **(R)-VT104** in Mice

Parameter	Value	Reference
Oral Bioavailability (F)	78%	[5]
Half-life (T1/2)	24.2 hours	[5]

Experimental Protocols

Detailed methodologies for key target engagement studies are provided below.

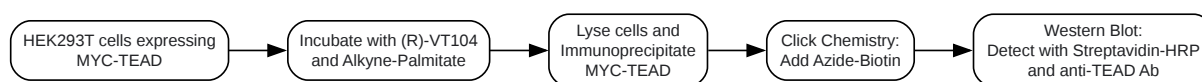
Cell-Based TEAD Palmitoylation Assay

This assay is used to determine the ability of **(R)-VT104** to inhibit the palmitoylation of TEAD proteins within a cellular context.

Methodology:

- Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.

- **Compound and Probe Incubation:** Transfected cells are incubated overnight with **(R)-VT104** at various concentrations in the presence of an alkyne-palmitate metabolic probe.
- **Immunoprecipitation:** TEAD proteins are immunoprecipitated from cell lysates using an anti-MYC antibody.
- **Click Chemistry:** The alkyne-palmitate probe incorporated into TEAD is conjugated to an azide-biotin tag via a copper-catalyzed click reaction.
- **Detection:** The level of palmitoylated TEAD is detected by Western blotting using streptavidin-HRP, which binds to the biotin tag. Total TEAD levels are assessed using a TEAD-specific antibody as a loading control.



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Figure 2: Workflow for the Cell-Based TEAD Palmitoylation Assay.

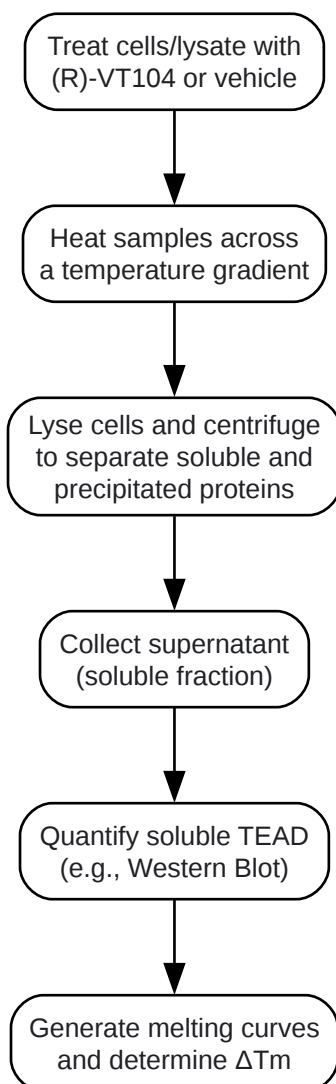
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

- **Cell Treatment:** Intact cells or cell lysates are incubated with **(R)-VT104** or a vehicle control.
- **Heat Shock:** The samples are heated to a range of temperatures to induce protein denaturation and aggregation.
- **Lysis and Separation:** Cells are lysed, and the soluble protein fraction is separated from the precipitated aggregates by centrifugation.

- **Detection:** The amount of soluble TEAD protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
- **Data Analysis:** A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of **(R)-VT104** indicates target engagement.



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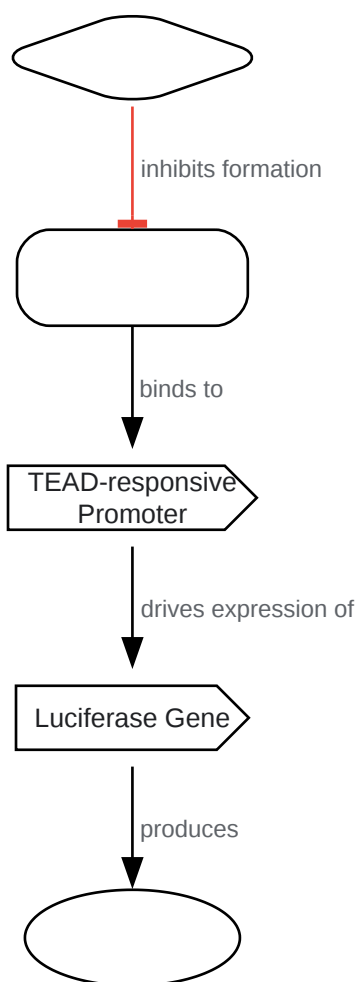
Figure 3: General Workflow for the Cellular Thermal Shift Assay (CETSA).

YAP/TAZ-TEAD Reporter Assay

This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex and is used to determine the potency of inhibitors like **(R)-VT104**.

Methodology:

- **Cell Line:** A stable cell line (e.g., HEK293) is engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC). A constitutively expressed Renilla luciferase can be used for normalization.
- **Compound Treatment:** The reporter cells are treated with a dilution series of **(R)-VT104**.
- **Lysis and Luminescence Measurement:** After an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
- **Data Analysis:** The firefly luciferase signal is normalized to the Renilla signal to control for cell viability and transfection efficiency. The IC50 value is calculated from the dose-response curve.



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Figure 4: Principle of the YAP/TAZ-TEAD Luciferase Reporter Assay.

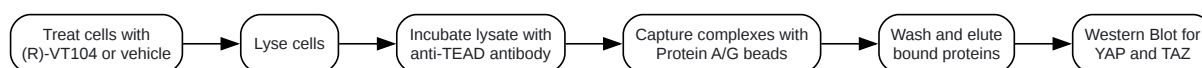
Co-Immunoprecipitation (Co-IP)

Co-IP is performed to demonstrate that **(R)-VT104** disrupts the physical interaction between YAP/TAZ and TEAD proteins in cells.

Methodology:

- Cell Treatment: Cells (e.g., NCI-H2373 or NCI-H226) are treated with **(R)-VT104** or a vehicle control for a specified time (e.g., 4 or 24 hours).[5]
- Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.[2]

- Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins in the complex (e.g., anti-TEAD). The antibody-protein complexes are then captured using Protein A/G beads.
- Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immunoprecipitated proteins are eluted.
- Western Blotting: The eluted samples are analyzed by Western blotting using antibodies against the other protein in the complex (e.g., anti-YAP and anti-TAZ) to detect the co-precipitated proteins. A decrease in the amount of co-precipitated protein in the **(R)-VT104**-treated sample indicates disruption of the interaction.[5]



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Figure 5: Workflow for Co-Immunoprecipitation to Detect YAP/TAZ-TEAD Interaction.

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